molecular formula C20H12N2O4 B2435026 2-(furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione CAS No. 1797349-46-2

2-(furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione

Cat. No.: B2435026
CAS No.: 1797349-46-2
M. Wt: 344.326
InChI Key: WZLGMOCMWDTYBY-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione is a complex organic compound featuring a furan ring fused with a tetracene structure. This compound is notable for its unique structural properties, which include both oxygen and nitrogen heteroatoms, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethyl precursor, which is then subjected to cyclization reactions to form the tetracene core. Key steps include:

    Formation of Furan-2-ylmethyl Precursor: This can be achieved through the reaction of furfural with appropriate reagents to introduce the methyl group.

    Cyclization: The precursor undergoes cyclization in the presence of catalysts such as Lewis acids to form the tetracene structure.

    Oxidation and Functionalization: Final steps involve oxidation and functionalization to introduce the oxa and diaza groups, often using reagents like hydrogen peroxide or ammonia under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and the tetracene core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Furanones and quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated furans and amine-substituted tetracenes.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators, making them valuable in drug discovery and development.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

In the industrial sector, this compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the tetracene core can intercalate with DNA, disrupting cellular processes. The oxa and diaza groups enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-ylmethyl)-1,4-dihydro-1,4-dioxo-2,5-diazatetracene: Similar structure but lacks the oxa group.

    2-(Furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazapentacene-1,11-dione: Extended tetracene core.

    2-(Furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione derivatives: Various functional groups attached to the core structure.

Uniqueness

The presence of both oxa and diaza groups in this compound provides unique electronic and steric properties, enhancing its reactivity and binding capabilities compared to similar compounds. This makes it particularly valuable in applications requiring high specificity and efficiency.

Properties

IUPAC Name

2-(furan-2-ylmethyl)chromeno[2,3-b][1,6]naphthyridine-1,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c23-18-13-5-1-2-6-17(13)26-19-15(18)10-14-16(21-19)7-8-22(20(14)24)11-12-4-3-9-25-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLGMOCMWDTYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C4C=CN(C(=O)C4=C3)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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